molecular formula C21H21N3OS B2931352 1-(indolin-1-yl)-2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)ethanone CAS No. 1206996-52-2

1-(indolin-1-yl)-2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)ethanone

Cat. No. B2931352
CAS RN: 1206996-52-2
M. Wt: 363.48
InChI Key: NGIYALRSOBKTQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(indolin-1-yl)-2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)ethanone, also known as SGI-1776, is a small molecule inhibitor of the protein kinase Pim-1. It has been found to have potential therapeutic applications in cancer treatment, particularly in leukemia and lymphoma.

Scientific Research Applications

Antimicrobial and Antifungal Activities

  • Synthesis of Novel Derivatives for Antimicrobial Activity : A study synthesized new 1H-Indole derivatives and evaluated them for antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Aspergillus niger and Candida albicans. These compounds exhibited significant antimicrobial activity (Letters in Applied NanoBioScience, 2020).
  • Imidazo[2,1-b]thiazole Derivatives with Antimicrobial Properties : Another study focused on synthesizing imidazo[2,1-b]thiazole derivatives, which showed good to excellent antibacterial activity and some analogs exhibited good antimalarial activity (Research on Chemical Intermediates, 2017).

Anti-inflammatory and Antioxidant Activities

  • Indole Derivatives with Anti-inflammatory Potential : Indole derivatives were synthesized and evaluated for anti-inflammatory activity. Some compounds showed promising activity with lower ulcerogenic liability compared to standard drugs (European Journal of Medicinal Chemistry, 1994).
  • Novel Derivatives as Antioxidants : The synthesis of new compounds with potential antioxidant properties was reported. Some compounds were found to inhibit lipid peroxidation and erythrocyte hemolysis, indicating antioxidative activity (European Journal of Medicinal Chemistry, 2011).

Anticancer and Anti-tubercular Activities

  • Imidazo[2,1-b]thiadiazole-Linked Oxindoles as Tubulin Polymerization Inhibitors : Compounds with an imidazo[2,1-b][1,3,4]thiadiazole-linked oxindole structure were synthesized and investigated for anti-proliferative activity in various human cancer cell lines. Some compounds displayed potent anti-proliferative activity (ChemMedChem, 2014).

Synthesis and Characterization of Novel Compounds

properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[1-methyl-5-(4-methylphenyl)imidazol-2-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3OS/c1-15-7-9-17(10-8-15)19-13-22-21(23(19)2)26-14-20(25)24-12-11-16-5-3-4-6-18(16)24/h3-10,13H,11-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGIYALRSOBKTQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C)SCC(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(indolin-1-yl)-2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)ethanone

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